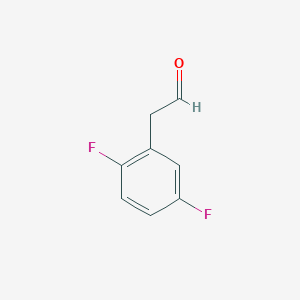

2-(2,5-Difluorophenyl)acetaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,5-Difluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6F2O . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Molecular Structure Analysis

The molecular weight of this compound is 156.13 . The InChI code is 1S/C8H6F2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,5H,4H2 .Applications De Recherche Scientifique

Catalytic Synthesis and Transformation

One-step Asymmetric Synthesis : Proline-catalyzed direct asymmetric self-aldolization of acetaldehyde has been described, offering a pathway to synthesize hydroxy-hexenal compounds with high enantiomeric excess. Such processes are foundational in producing synthetically valuable building blocks for further chemical transformations (Córdova, Notz, & Barbas, 2002).

Reactions on CeO2-Supported Catalysts : The reactions of acetaldehyde on CeO2 and CeO2-supported catalysts reveal various outcomes, including oxidation to acetates, reduction to ethanol, and carbon-carbon bond formation. This study underscores the versatility of acetaldehyde in catalytic reactions, which can be tailored by modifying the catalyst's surface composition (Idriss et al., 1995).

Synthesis of Cyclic Alkenyl Ethers : The dual role of Pd(II) as both a Lewis acid and a transition-metal catalyst has been demonstrated in the synthesis of cyclic alkenyl ethers from acetylenic aldehydes. This exemplifies the complex mechanisms through which catalysts can influence the reactivity and selectivity of aldehydes in organic synthesis (Asao et al., 2002).

Mechanisms of DNA Damage and Repair

- Acetaldehyde-Mediated Carcinogenesis : Acetaldehyde's reactivity leads to various forms of DNA damage, including adducts and strand breaks, which play a central role in carcinogenesis. The endogenous production of acetaldehyde, especially from alcohol metabolism, has been linked to an increased risk of squamous cell carcinomas (Mizumoto et al., 2017).

Environmental and Analytical Applications

- Photocatalytic Oxidation : Pd/WO(3) photocatalysts have been shown to completely oxidize acetaldehyde to CO2 under both fluorescent and visible-light irradiation. This demonstrates the potential for utilizing photocatalytic processes in environmental cleanup and the management of volatile organic compounds (Arai et al., 2008).

Mécanisme D'action

Target of Action

Aldehydes, in general, are known to interact with various biological molecules, including proteins and dna, which can influence cellular processes .

Mode of Action

2-(2,5-Difluorophenyl)acetaldehyde, like other aldehydes, can undergo nucleophilic addition reactions with amines to form imines, a process that is often catalyzed by acids . This reaction is essentially irreversible as the adduct dehydrates . The formation of these imines can alter the function of proteins and other biomolecules, leading to changes in cellular processes .

Biochemical Pathways

The compound’s ability to form imines suggests it could potentially interfere with any pathway involving proteins or other biomolecules containing amine groups .

Pharmacokinetics

Aldehydes are generally known to be reactive and can be metabolized in the body through oxidation to carboxylic acids or reduction to alcohols .

Result of Action

The formation of imines can lead to alterations in protein function, potentially affecting a wide range of cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of amines and the pH of the environment can affect the compound’s ability to form imines . Additionally, the presence of oxidizing or reducing agents can influence the compound’s metabolism .

Orientations Futures

Propriétés

IUPAC Name |

2-(2,5-difluorophenyl)acetaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,4-5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVXJONLNJQELG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide](/img/structure/B2882629.png)

![3-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2882630.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-furamide](/img/structure/B2882633.png)

![methyl 5-(((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2882642.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-3-carboxamide](/img/structure/B2882645.png)

![methyl 5-[(4-bromophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2882646.png)

![2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2882647.png)

![N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2882649.png)